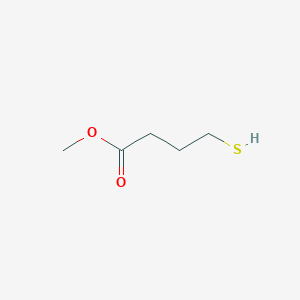

Methyl 4-sulfanylbutanoate

Description

BenchChem offers high-quality Methyl 4-sulfanylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-sulfanylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-sulfanylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-7-5(6)3-2-4-8/h8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIAPEVGKLRGHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39257-91-5 | |

| Record name | methyl 4-sulfanylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties and structure of Methyl 4-sulfanylbutanoate

Functional Class: Bifunctional Linker / Thiol-Ester Intermediate CAS Registry Number: 39257-91-5

Executive Summary & Chemical Identity

Methyl 4-sulfanylbutanoate (also known as Methyl 4-mercaptobutyrate) is a heterobifunctional building block critical to modern bioconjugation and drug delivery systems. It features a terminal primary thiol (sulfhydryl) group separated from a methyl ester moiety by a flexible three-carbon (propyl) spacer.

This specific molecular architecture allows for orthogonal reactivity: the thiol serves as a high-fidelity nucleophile for "click" chemistry (e.g., Michael addition to maleimides), while the ester provides a latent handle for acylation or hydrolysis. It is distinct from its isomer, methyl thiobutyrate (flavoring agent), and requires precise handling due to its susceptibility to oxidative dimerization.

Physicochemical Characterization

| Property | Specification |

| IUPAC Name | Methyl 4-sulfanylbutanoate |

| Common Synonyms | Methyl 4-mercaptobutyrate; 4-Mercaptobutyric acid methyl ester |

| CAS Number | 39257-91-5 |

| Molecular Formula | |

| Molecular Weight | 134.20 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~78-80 °C at 10 mmHg (Predicted); ~190 °C at 760 mmHg |

| Density | ~1.08 g/mL (Predicted) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Sparingly soluble in water |

| Odor | Characteristic sulfurous/stench (requires fume hood) |

Synthetic Methodology

For research and scale-up, the synthesis of Methyl 4-sulfanylbutanoate is most reliably achieved via the nucleophilic substitution of Methyl 4-chlorobutyrate. This route avoids the harsh conditions required to open

Protocol: Two-Step Synthesis from -Butyrolactone

Step 1: Ring Opening / Esterification

Reaction:

-

Setup: Charge a round-bottom flask with

-butyrolactone (1.0 eq) and Methanol (5.0 eq). Cool to 0°C under -

Addition: Dropwise add Thionyl Chloride (

, 1.1 eq) to maintain temp <10°C. -

Reflux: Heat to reflux (approx. 65°C) for 4–6 hours. Monitor by GC/TLC for disappearance of GBL.

-

Workup: Concentrate in vacuo to remove excess MeOH/HCl. Dilute with DCM, wash with sat.

. Dry organic layer ( -

Intermediate: Methyl 4-chlorobutyrate (CAS 3153-37-5).[1] Clear liquid.

Step 2: Thiol Substitution (The Critical Step)

Reaction: Methyl 4-chlorobutyrate + Thiourea

-

Thiourea Addition: Dissolve Methyl 4-chlorobutyrate (1.0 eq) in ethanol. Add Thiourea (1.1 eq).

-

Reflux: Heat to reflux for 6–12 hours. The product forms an isothiouronium chloride salt intermediate.

-

Hydrolysis: Cool to room temperature. Add mild base (e.g.,

or dilute NaOH) carefully to hydrolyze the salt without hydrolyzing the methyl ester. Note: Strong base/Heat will hydrolyze the ester to the acid. -

Extraction: Acidify slightly to pH 5-6, extract with DCM.

-

Purification: Distillation under reduced pressure is required to remove disulfide dimers.

Synthesis Workflow Diagram

Figure 1: Step-wise synthetic pathway from commodity precursor GBL to the target thiol-ester.

Reactivity & Stability Profile

The utility of Methyl 4-sulfanylbutanoate lies in its dual reactivity. However, this also presents stability challenges.

A. Thiol Oxidation (Storage Hazard)

The primary thiol is highly susceptible to oxidation by air, forming the disulfide dimer: Dimethyl 4,4'-disulfanediyldibutanoate.

-

Mechanism:

-

Prevention: Store under Argon/Nitrogen at -20°C.

-

Restoration: If dimerization occurs, treat with TCEP or DTT to reduce the disulfide bond back to the monomer before use.

B. Thiol-Ene "Click" Chemistry

This molecule is an ideal "spacer" donor. It reacts rapidly with electron-deficient alkenes (maleimides, acrylates) via the Michael addition.

-

Application: Attaching the butyrate linker to a drug payload or antibody surface.

-

Conditions: pH 6.5–7.5, aqueous buffer or organic solvent (DMF/DMSO).

C. Ester Hydrolysis

The methyl ester is a "masked" acid. It is stable at neutral pH but can be hydrolyzed to the free acid (4-mercaptobutyric acid) using LiOH/MeOH. This is often done after the linker has been attached to the payload.

Reactivity Pathways Diagram

Figure 2: Primary reactivity modes: Oxidation (unwanted), Michael Addition (conjugation), and Hydrolysis (deprotection).

Applications in Drug Development

Methyl 4-sulfanylbutanoate serves as a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTAC linkers.

-

Linker Synthesis (SPDB Analogues): It is a structural analog to the butyrate segment of the SPDB linker (N-Succinimidyl 4-(2-pyridyldithio)butyrate). The thiol group allows for the introduction of cleavable disulfide bridges.

-

Surface Modification: The thiol binds strongly to gold nanoparticles (AuNPs), while the ester projects outward. Subsequent hydrolysis allows the surface to be charged (carboxylate) or coupled to amines via EDC/NHS chemistry.

-

Traut's Reagent Analog: While Traut's reagent (2-iminothiolane) reacts with amines to generate thiols, Methyl 4-sulfanylbutanoate provides a pre-formed thiol chain that can be attached via ester chemistry.

Safety & Handling Protocols

Hazard Class: Stench, Skin Irritant.

-

Engineering Controls: ALL manipulations must be performed in a high-efficiency chemical fume hood. The odor threshold is in the ppb range.

-

Decontamination: Glassware and spills should be treated with a Bleach Solution (10% Sodium Hypochlorite) .

-

Chemistry: Bleach oxidizes the thiol to the odorless sulfonate (

). -

Protocol: Soak dirty glassware in bleach bath for 2 hours before washing with soap and water.

-

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

References

-

PubChem. (n.d.).[1] 4-Mercaptobutyrate (Compound Summary).[2] National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. PMC. Retrieved from [Link]

Sources

The Genesis of Flavor: A Technical Guide to the Biosynthesis of Sulfur-Containing Esters in Fermentation

Abstract

Sulfur-containing esters are a class of volatile compounds that, even at trace concentrations, profoundly influence the sensory profile of fermented beverages such as wine, beer, and spirits. Their biosynthesis is a complex interplay of microbial metabolism, raw material composition, and fermentation conditions. This technical guide provides an in-depth exploration of the core biosynthetic pathways leading to the formation of these potent aroma compounds. We will dissect the metabolic routes from precursor sulfur-containing amino acids to the final esterified products, detail the key enzymatic players and their regulation, and present robust analytical methodologies for their quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these critical flavor determinants to control and optimize fermentation outcomes.

Introduction: The Significance of Sulfur-Containing Esters in Fermented Products

The flavor and aroma of fermented beverages are intricate mosaics of various volatile organic compounds. Among these, sulfur-containing esters, such as thioesters (e.g., S-methyl thioacetate) and acetate esters of sulfur-containing alcohols (e.g., 3-(methylthio)-1-propyl acetate), are of particular importance. While some sulfur compounds like hydrogen sulfide (H₂S) are associated with off-flavors, many sulfur-containing esters contribute desirable and complex aromas, ranging from fruity and tropical to savory and roasted notes.[1][2] Understanding the biosynthetic origins of these compounds is paramount for controlling their formation and, consequently, the final sensory characteristics of the product. This guide will illuminate the key metabolic pathways that govern their production in fermentative microbes, with a primary focus on the yeast Saccharomyces cerevisiae.

Core Biosynthetic Pathways of Sulfur-Containing Esters

The formation of sulfur-containing esters is not a singular pathway but rather the convergence of two major metabolic routes: sulfur amino acid metabolism and ester biosynthesis. The principal sulfur-containing amino acids, methionine and cysteine, serve as the primary precursors.[3][4]

The Ehrlich Pathway: Gateway to Sulfur-Containing Alcohols

The Ehrlich pathway is a crucial catabolic route for amino acids, converting them into higher alcohols, also known as fusel alcohols.[2][4] When the precursor is a sulfur-containing amino acid like methionine, this pathway yields sulfur-containing alcohols. The process involves a sequence of three enzymatic reactions:

-

Transamination: The amino group of the amino acid is transferred to an α-keto acid, typically α-ketoglutarate, to form a new amino acid (glutamate) and a new α-keto acid. In the case of methionine, this results in the formation of α-keto-γ-(methylthio)butyrate (KMTB). This reaction is catalyzed by aminotransferases.

-

Decarboxylation: The α-keto acid is then decarboxylated to form an aldehyde. For instance, KMTB is converted to methional.[5]

-

Reduction: Finally, the aldehyde is reduced to its corresponding alcohol by alcohol dehydrogenases. Methional is reduced to methionol (3-(methylthio)-1-propanol).[5][6]

A similar process is believed to occur for other sulfur-containing amino acids, leading to a variety of sulfur-containing alcohols.

Caption: The Ehrlich pathway for the conversion of methionine to methionol.

Formation of Thiols from Sulfur Amino Acids

In addition to forming sulfur-containing alcohols, the catabolism of methionine and cysteine can also lead to the production of volatile thiols, such as methanethiol (from methionine) and ethanethiol. These thiols are potent aroma compounds in their own right but also serve as precursors for thioester formation.[5] The enzymatic reactions leading to thiol formation are complex and can involve demethiolase activity.[5]

Esterification: The Final Step in Sulfur-Containing Ester Synthesis

The final step in the biosynthesis of sulfur-containing esters is the esterification of the sulfur-containing alcohols or thiols. This reaction is primarily catalyzed by a family of enzymes known as alcohol acetyltransferases (AATs).[4][7][8]

-

Acetate Ester Formation: Sulfur-containing alcohols, such as methionol, react with acetyl-CoA to form their corresponding acetate esters (e.g., 3-(methylthio)-1-propyl acetate). This reaction is catalyzed by AATs, with Atf1p being a key enzyme in S. cerevisiae.[1][4][7]

-

Thioester Formation: Volatile thiols, such as methanethiol, can react with acetyl-CoA to form thioesters (e.g., S-methyl thioacetate). This reaction is also catalyzed by AATs.[9][10]

The general reaction for acetate ester formation is: Sulfur-containing alcohol + Acetyl-CoA -- (AAT) --> Sulfur-containing acetate ester + CoA

The general reaction for thioester formation is: Thiol + Acetyl-CoA -- (AAT) --> Thioester + CoA

Caption: General overview of the esterification of sulfur-containing precursors.

Key Enzymes and Their Regulation

The production of sulfur-containing esters is tightly controlled by the expression and activity of the enzymes involved in the biosynthetic pathways.

Alcohol Acetyltransferases (AATs)

The ATF1 and ATF2 genes encode the primary alcohol acetyltransferases in S. cerevisiae.[7][8] Atf1p is considered the more significant of the two for the production of a wide range of acetate esters, including those derived from sulfur-containing alcohols.[1][11] The expression of ATF1 is subject to complex regulation:

-

Nitrogen and Carbon Source Availability: The presence of glucose has been shown to induce the expression of ATF1 and its homologue Lg-ATF1.[12]

-

cAMP/PKA Signaling Pathway: The Ras/cAMP/PKA signaling pathway, a key nutrient-sensing pathway in yeast, is involved in the glucose induction of ATF1.[12]

-

Unsaturated Fatty Acids and Oxygen: The presence of unsaturated fatty acids and oxygen can repress the transcription of ATF1.[13]

Regulation by Fermentation Conditions

The production of sulfur-containing esters is highly dependent on the fermentation environment:

| Fermentation Parameter | Impact on Sulfur-Containing Ester Biosynthesis | Rationale |

| Nitrogen Availability | Increased nitrogen, particularly amino acids, can enhance the production of precursor sulfur-containing alcohols via the Ehrlich pathway. However, the addition of diammonium phosphate (DAP) may increase H₂S formation, which can lead to higher concentrations of certain thioacetates.[14] | Amino acids are the direct precursors for the Ehrlich pathway. DAP can influence sulfur metabolism and H₂S production. |

| Sulfur Availability | Higher initial concentrations of sulfur-containing amino acids (e.g., methionine) can lead to increased production of their corresponding alcohols and esters.[3][4] The presence of elemental sulfur can also lead to increased H₂S and subsequently higher levels of methyl thioacetate.[14][15] | Increased substrate availability drives the biosynthetic pathways. Elemental sulfur can be reduced to H₂S by yeast. |

| Temperature | Higher fermentation temperatures generally increase the rate of enzymatic reactions, potentially leading to higher concentrations of esters. | Standard principles of enzyme kinetics. |

| Yeast Strain | Different yeast strains exhibit varying levels of AAT activity and different efficiencies in amino acid catabolism, leading to distinct sulfur-containing ester profiles. | Genetic diversity among yeast strains results in different enzymatic capabilities. |

Analytical Methodologies for the Quantification of Sulfur-Containing Esters

The analysis of volatile sulfur-containing esters is challenging due to their low concentrations and the complexity of the sample matrix. Gas chromatography (GC) is the technique of choice, often coupled with a sulfur-selective detector or a mass spectrometer.

Sample Preparation

Effective sample preparation is crucial for the accurate quantification of these volatile compounds.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique for extracting and concentrating volatile compounds from the headspace of a sample.

-

Purge-and-Trap: This method involves purging the volatile compounds from the sample with an inert gas and trapping them on an adsorbent material before thermal desorption into the GC.[16]

Gas Chromatography (GC) Analysis

A detailed protocol for the analysis of volatile sulfur compounds, including esters, is provided below.

Experimental Protocol: GC-SCD/MS Analysis of Sulfur-Containing Esters

-

Sample Preparation (HS-SPME):

-

Pipette 5-10 mL of the fermented beverage into a 20 mL headspace vial.

-

Add an appropriate internal standard (e.g., ethyl methyl sulfide).

-

Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

-

Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Expose a suitable SPME fiber (e.g., PDMS/DVB) to the headspace for a specific time (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

-

GC-SCD/MS Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.

-

Column: Use a capillary column suitable for volatile compound analysis (e.g., a wax or a low-polarity phase).

-

Oven Program: A typical temperature program would be:

-

Initial temperature: 35-40°C, hold for 5-10 minutes.

-

Ramp: 3-5°C/minute to 180-220°C.

-

Final hold: 5-10 minutes.

-

-

Detector:

-

Sulfur Chemiluminescence Detector (SCD): Provides high selectivity and sensitivity for sulfur-containing compounds.[17]

-

Mass Spectrometer (MS): Allows for the identification and quantification of compounds based on their mass spectra.

-

-

-

Quantification:

-

Create a calibration curve for each target analyte using standards of known concentrations.

-

Calculate the concentration of the sulfur-containing esters in the sample based on the peak area relative to the internal standard and the calibration curve.

-

Caption: A typical analytical workflow for the quantification of sulfur-containing esters.

Metabolic Engineering for Modulating Sulfur-Containing Ester Production

With a deeper understanding of the biosynthetic pathways and their regulation, it becomes possible to employ metabolic engineering strategies to control the production of sulfur-containing esters.[18][19][20][21]

-

Overexpression of AAT Genes: Overexpressing genes like ATF1 can lead to a significant increase in the production of acetate esters, including those with sulfur-containing alcohol precursors.[4][11]

-

Modulation of Precursor Supply: Engineering the pathways for methionine and cysteine biosynthesis or catabolism can alter the availability of precursors for sulfur-containing alcohol and thiol formation.

-

Controlling Competing Pathways: Downregulating pathways that compete for precursors (e.g., fatty acid synthesis for acetyl-CoA) can channel more resources towards ester production.

Conclusion

The biosynthesis of sulfur-containing esters in fermentation is a multifaceted process that is critical to the final aroma profile of many alcoholic beverages. The pathways are rooted in the catabolism of sulfur-containing amino acids, primarily through the Ehrlich pathway, which generates the necessary sulfur-containing alcohols and thiols. These precursors are then esterified by alcohol acetyltransferases, with the expression and activity of these enzymes being a key control point. By understanding the intricate details of these pathways, the enzymes involved, and their regulation by fermentation conditions, researchers and industry professionals can develop strategies to modulate the production of these potent flavor compounds, leading to products with enhanced and consistent sensory characteristics. Further research into the specificities of different AATs and the complex regulatory networks will undoubtedly unlock even greater control over the flavor outcomes of fermentation.

References

-

Verstrepen, K. J., Van Laere, S. D. M., Vanderhaegen, B., Derdelinckx, G., Dufour, J.-P., Winderickx, J., Thevelein, J. M., & Delvaux, F. R. (2003). Expression Levels of the Yeast Alcohol Acetyltransferase Genes ATF1, Lg-ATF1, and ATF2 Control the Formation of a Broad Range of Volatile Esters. Applied and Environmental Microbiology, 69(9), 5228–5237. [Link]

-

Formation of methyl thioacetate (thioacetic acid S-methyl ester; CH 3 COSCH 3 ) from acetylene and methane thiol with or without carbon monoxide. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Verstrepen, K. J., Derdelinckx, G., Dufour, J. P., Winderickx, J., Thevelein, J. M., & Delvaux, F. R. (2003). The Saccharomyces cerevisiae alcohol acetyl transferase gene ATF1 is a target of the cAMP/PKA and FGM nutrient-signalling pathways. FEMS Yeast Research, 4(3), 285-296. [Link]

-

S-Methyl thioacetate. (2023, December 2). In Wikipedia. [Link]

-

Lee, S. Y., Park, J. H., & Kim, J. H. (2020). Production of S-methyl-methionine using engineered Saccharomyces cerevisiae sake K6. AMB Express, 10(1), 184. [Link]

-

Wang, Y., et al. (2023). Genetic Modulation of ATF1 in Saccharomyces cerevisiae for Enhanced Acetate Ester Production and Flavor Profile in a Sour Meat Model System. Foods, 12(21), 3986. [Link]

-

Li, H., et al. (2023). Screening of a Saccharomyces cerevisiae Strain with High 3-Methylthio-1-Propanol Yield and Optimization of Its Fermentation Conditions. Fermentation, 9(1), 74. [Link]

-

Takahashi, S., et al. (1979). Production of S-Methyl Thioacetate from Methyl Mercaptan by Brewer's Yeast. Agricultural and Biological Chemistry, 43(7), 1439-1444. [Link]

-

Verstrepen, K. J., et al. (2003). Production and biological function of volatile esters in Saccharomyces cerevisiae. Microbial Biotechnology, 3(2), 165-177. [Link]

-

Nishimura, K., et al. (1983). Production of S-Methyl Thioacetate from Methyl Mercaptan by Saccharomyces cerevisiae. Journal of Fermentation Technology, 61(4), 361-365. [Link]

-

Etschmann, M. M. W., et al. (2008). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Applied Microbiology and Biotechnology, 80(4), 579-587. [Link]

-

Swiegers, J. H., et al. (2006). Modulation of volatile thiol and ester aromas by modified wine yeast. Developments in Food Science, 43, 113-116. [Link]

-

Chen, Y., et al. (2021). Metabolic Engineering of Yeast for Enhanced Natural and Exotic Fatty Acid Production. Frontiers in Bioengineering and Biotechnology, 9, 673329. [Link]

-

Pereira, V., et al. (2021). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and liquid chromatography-high resolution mass spectrometry. Food Chemistry, 358, 129828. [Link]

-

Suggested mechanism for methionol formation from methionine by yeasts. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Nandorfy, D. E., et al. (2023). Quantitation of Polysulfides in Wine, Beer, and Cider by HPLC-MS/MS after Solid-Phase Extraction. Journal of Agricultural and Food Chemistry, 71(40), 14618-14627. [Link]

-

Wang, X., et al. (2022). Optimization of fermentation conditions for 3-methylthio-1-propanol production by Saccharomycopsis fibuligera Y1402 in tobacco matrix. Journal of Bioscience and Bioengineering, 133(5), 443-450. [Link]

-

Fang, Y., & Qian, M. C. (2021). Impact of Nitrogen and Elemental Sulfur on Formation of Volatile Sulfur Compounds during Fermentation of Pinot Noir Grapes. Fermentation, 7(4), 235. [Link]

-

Fang, Y., & Qian, M. C. (2021). Impact of Nitrogen and Elemental Sulfur on Formation of Volatile Sulfur Compounds during Fermentation of Pinot Noir Grapes. ResearchGate. [Link]

-

Verstrepen, K. J., et al. (2003). Expression Levels of the Yeast Alcohol Acetyltransferase Genes ATF1, Lg-ATF1, and ATF2 Control the Formation of a Broad Range of Volatile Esters. ResearchGate. [Link]

-

Wang, D., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Food Science and Human Wellness, 12(4), 1059-1070. [Link]

-

Moreira, N., et al. (2002). Methionine catabolism in Saccharomyces cerevisiae. Yeast, 19(14), 1205-1212. [Link]

-

Fedrizzi, B., et al. (2021). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. Molecules, 26(15), 4478. [Link]

-

Krivoruchko, A., & Nielsen, J. (2015). Metabolic Engineering of Wine Strains of Saccharomyces cerevisiae. Applied and Environmental Microbiology, 81(24), 8268-8278. [Link]

-

David, F., et al. (2024). Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production. Microbial Cell Factories, 23(1), 123. [Link]

-

Alcoholic Beverage Analysis by GC. (n.d.). Restek. Retrieved January 29, 2024, from [Link]

-

Production of acetate esters during fermentation with individually supplemented amino acids. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Fang, Y., et al. (2022). Volatile Sulfur Compound in Pinot noir Wines Affected by Vineyard Irrigation, Tillage, and Nitrogen Supplementation. Journal of Food Bioactives, 18. [Link]

-

Leppänen, O. A., et al. (1992). Rapid Quantification of Flavor-Active Sulfur Compounds in Beer. Journal of the American Society of Brewing Chemists, 50(4), 133-137. [Link]

-

Bisson, L. F. (2018). Off Characters. UC Davis Viticulture and Enology. [Link]

-

Nielsen, J. (2019). Metabolic Engineering of Yeast. Chalmers University of Technology. [Link]

-

Dufourcq, T., et al. (2009). EFFECT OF FOLIAR NITROGEN AND SULPHUR APPLICATION ON AROMATIC EXPRESSION OF VITIS VINIFERA L. cv. SAUVIGNON BLANC. OENO One, 43(3), 145-154. [Link]

-

Verstrepen, K. J., et al. (2004). Saccharomyces cerevisiae alcohol acetyl transferase gene ATF1 is a target of the cAMP/PKA and FGM nutrient-signalling pathways. FEMS Yeast Research, 4(3), 285-296. [Link]

-

Chromatogram of the GC-SCD analysis of non-derivatized thiols and... (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Romano, P., et al. (2008). Alcohols, esters and heavy sulphur compounds production by pure and mixed cultures of apiculate wine yeasts. International Journal of Food Microbiology, 125(2), 185-190. [Link]

-

Hixson, J., et al. (2020). Enhancing tropical fruit flavour in Chardonnay and Shiraz through foliar nutrient sprays. Wine & Viticulture Journal, 35(3), 30-33. [Link]

-

Volatile sulfur compounds commonly found in beer. (n.d.). ResearchGate. Retrieved January 29, 2024, from [Link]

-

Holt, S., et al. (2019). Advances in metabolic engineering of yeasts. Current Opinion in Biotechnology, 59, 146-153. [Link]

-

Steinmetz, V., et al. (2006). PRODUCTION OF PROPYL ACETATE BY REACTIVE DISTILLATION: FROM EXPERIMENTS TO SIMULATION. Chemical Engineering Research and Design, 84(A7), 579-586. [Link]

Sources

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. wineserver.ucdavis.edu [wineserver.ucdavis.edu]

- 3. mdpi.com [mdpi.com]

- 4. Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine catabolism in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression Levels of the Yeast Alcohol Acetyltransferase Genes ATF1, Lg-ATF1, and ATF2 Control the Formation of a Broad Range of Volatile Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. The Saccharomyces cerevisiae alcohol acetyl transferase gene ATF1 is a target of the cAMP/PKA and FGM nutrient-signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. agraria.com.br [agraria.com.br]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Metabolic engineering of Saccharomyces cerevisiae for enhanced taxadiene production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.chalmers.se [research.chalmers.se]

Methyl 4-sulfanylbutanoate CAS number and physicochemical data

Executive Summary

Methyl 4-sulfanylbutanoate (CAS 39257-91-5), also known as Methyl 4-mercaptobutyrate, is a functionalized ester widely utilized as a sulfur-bearing building block in organic synthesis and medicinal chemistry.[1][2] Distinguished by its terminal thiol (-SH) moiety and ester functionality, it serves as a critical "linker" molecule in the development of Antibody-Drug Conjugates (ADCs), modified cyclodextrins, and sulfur-containing heterocycles.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis protocols, and handling requirements for high-purity applications.[1]

Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

The compound is a bifunctional molecule featuring a nucleophilic thiol group and an electrophilic ester group, allowing for orthogonal reactivity.[1]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | Methyl 4-sulfanylbutanoate |

| Common Synonyms | Methyl 4-mercaptobutyrate; Butanoic acid, 4-mercapto-, methyl ester |

| CAS Number | 39257-91-5 |

| MDL Number | MFCD14642006 |

| Molecular Formula | C₅H₁₀O₂S |

| SMILES | COC(=O)CCCS |

Physical Properties

Note: Experimental values for this specific ester are limited in public literature; values below represent a synthesis of experimental data for analogs and computational predictions.

| Property | Value / Range | Source/Note |

| Molecular Weight | 134.20 g/mol | Calculated |

| Physical State | Liquid | @ 25°C |

| Appearance | Colorless to pale yellow | Oxidation leads to yellowing |

| Boiling Point | ~170–180 °C | Predicted (vs. Methyl 4-chlorobutyrate BP 174°C) |

| Density | ~1.08 – 1.12 g/cm³ | Estimated (vs. Methyl 4-chlorobutyrate ρ 1.[2][3][4][5][6][7][8][9][10]13) |

| Flash Point | > 60 °C (Est.) | Class IIIA Combustible Liquid |

| Solubility | Soluble in MeOH, DCM, EtOAc | Low water solubility |

| Odor | Characteristic Stench | Sulfurous/Cabbage-like |

Synthesis & Production Methodologies

The production of Methyl 4-sulfanylbutanoate typically proceeds via nucleophilic substitution on a 4-halobutyrate derivative or ring-opening of

Pathway Visualization

The following diagram illustrates the primary synthetic routes, highlighting the conversion of the commercially available Methyl 4-chlorobutyrate into the target thiol.

Figure 1: Synthetic pathways for Methyl 4-sulfanylbutanoate. The thiourea route is preferred for laboratory scale to avoid polymerization and control odor.[1]

Detailed Protocol: Thiourea Substitution Route

This method is preferred for high-purity synthesis as it avoids the formation of thioether byproducts common with direct NaSH substitution.[1]

Reagents:

-

Methyl 4-chlorobutyrate (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Solvent)

-

Sodium Bicarbonate (Mild Base)

Step-by-Step Methodology:

-

Formation of Isothiouronium Salt:

-

Dissolve Methyl 4-chlorobutyrate (13.6 g, 100 mmol) and Thiourea (8.4 g, 110 mmol) in absolute ethanol (50 mL).

-

Reflux the mixture for 6–8 hours. Monitor by TLC (disappearance of starting chloride).[1]

-

Mechanism:[1][11] The sulfur atom of thiourea acts as the nucleophile, displacing the chloride to form the stable isothiouronium chloride salt.[1]

-

-

Hydrolysis to Thiol:

-

Cool the reaction mixture to room temperature.

-

Add a solution of Sodium Bicarbonate (12.6 g, 150 mmol) in water (100 mL) slowly under nitrogen atmosphere (to prevent disulfide formation).

-

Heat mildy (60°C) for 2 hours.

-

Observation: The solution will become biphasic as the oily thiol separates.[1]

-

-

Work-up & Purification:

-

Acidify carefully with dilute HCl to pH ~5.[1]

-

Extract with Dichloromethane (3 x 50 mL).[1]

-

Wash combined organics with brine, dry over anhydrous

.[1] -

Concentrate under reduced pressure.[1]

-

Distillation: Purify via vacuum distillation (approx. 80-90°C at 10 mmHg) to obtain a clear, colorless liquid.[1]

-

Applications in Drug Development[1]

Linker Chemistry & Bioconjugation

Methyl 4-sulfanylbutanoate is a "heterobifunctional" linker surrogate.[1]

-

Thiol Moiety: Reacts with maleimides or alpha-halo carbonyls on payloads or protein surfaces.[1]

-

Ester Moiety: Can be hydrolyzed to the acid (4-mercaptobutyric acid) for amide coupling, or reacted directly with hydrazine to form hydrazides for aldehyde conjugation.[1]

Modified Cyclodextrins

Research indicates the use of 4-mercaptobutanoate derivatives in synthesizing thioalkylcarboxylate-modified cyclodextrins.[1] These modified hosts show significantly enhanced binding affinity for specific drug molecules (e.g., fentanyl derivatives) compared to native cyclodextrins, aiding in the development of reversal agents or sensors.[1]

Metabolic Probes

The compound serves as a precursor for Mercapturic Acids .[1] In toxicology studies, electrophilic drugs often conjugate with glutathione, which is eventually processed into mercapturic acid derivatives.[1] Methyl 4-sulfanylbutanoate derivatives are used as synthetic standards to validate these metabolic pathways in LC-MS/MS analysis.[1]

Handling, Safety & Stability (E-E-A-T)

Critical Warning: As a low-molecular-weight thiol, this compound possesses a potent, disagreeable stench (skunky/rotten cabbage).[1] All manipulations must occur in a well-ventilated fume hood.[1]

Stability & Storage[1][10]

-

Oxidation Risk: Thiols readily oxidize to disulfides (

) upon exposure to air.[1]-

Protocol: Store under an inert atmosphere (Argon or Nitrogen).[1]

-

-

Temperature: Store at 2–8°C.

-

Shelf Life: 12 months if sealed and refrigerated.[1] Yellowing indicates oxidation.[1]

Decontamination Protocol

Spills or glassware residues should be treated with an oxidizing solution to convert the volatile thiol into a non-volatile sulfonate before removal from the hood.[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 151729, 4-Mercaptobutyrate. Retrieved from [Link]

-

Accela ChemBio. (2023).[1][2][6] Product Safety and Data Sheet: Methyl 4-Mercaptobutanoate (CAS 39257-91-5). Retrieved from [Link]

-

Google Patents. (2012).[1] CN102898307A - Synthetic method of methyl 4-chlorobutyrate.[1] Retrieved from

Sources

- 1. CAS 39257-91-5: Butanoic acid, 4-mercapto-, methyl ester [cymitquimica.com]

- 2. 1060801-89-9,4-Bromo-3-(trifluoromethyl)pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Methyl 4-chlorobutyrate = 98 3153-37-5 [sigmaaldrich.com]

- 4. CAS#:149875-46-7 | [1-(4-Nitro-phenyl)-piperidin-2-yl]-methanol | Chemsrc [chemsrc.com]

- 5. 39257-91-5,Methyl 4-Mercaptobutanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 21061-10-9,Methyl (8Z,11Z,14Z)-Icosa-8,11,14-trienoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. Methyl butyrate | 623-42-7 [chemicalbook.com]

- 8. Methyl 4-hydroxybutanoate | CAS#:925-57-5 | Chemsrc [chemsrc.com]

- 9. methyl 4-hydroxybutyrate, 925-57-5 [thegoodscentscompany.com]

- 10. 4-Mercaptobutyrate | C4H7O2S- | CID 151729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate - Google Patents [patents.google.com]

Advanced Characterization of Volatile Thiols and Sulfanyl Esters in Food Matrices

This guide synthesizes advanced food chemistry with analytical rigor, designed for researchers and scientists requiring precise control over volatile thiol and sulfanyl ester characterization.

Executive Summary

Volatile thiols (mercaptans) and sulfanyl esters represent a paradox in chemical sensory science: they are essential for varietal typicity in premium consumables (e.g., Sauvignon blanc wines, tropical fruits, hops) yet possess extremely low odor detection thresholds (often ng/L), making them analytically elusive. For the drug development professional, these molecules serve as excellent surrogates for studying thiol reactivity, metabolic stability, and nucleophilic behavior in complex biological matrices. This guide details the biogenesis, chemical stability, and high-sensitivity analysis of these organosulfur compounds, emphasizing derivatization strategies that bridge food chemistry and bioanalytical validation.

Chemical Architecture & Sensory Significance

These compounds are characterized by a sulfur atom either as a free sulfhydryl group (-SH) or an ether linkage within an ester (-S-R-COOR').[1] Their sensory impact is non-linear; at trace levels, they provide desirable "tropical" or "fruity" notes, while at high concentrations, they manifest as "sulfurous" or "catty" off-odors.

Table 1: Key Target Analytes and Sensory Properties

| Compound Class | Analyte | Abbreviation | Odor Descriptor | Threshold (ng/L) |

| Volatile Thiol | 3-mercaptohexan-1-ol | 3-MH | Grapefruit, Passion fruit | 60 |

| Volatile Thiol | 3-mercaptohexyl acetate | 3-MHA | Boxwood, Guava, Passion fruit | 4 |

| Volatile Thiol | 4-mercapto-4-methylpentan-2-one | 4-MMP | Boxwood, Broom, Cat urine | 0.8 |

| Volatile Thiol | 2-furfurylthiol | FFT | Roasted coffee, Toast | 0.4 |

| Sulfanyl Ester | Ethyl 3-(methylthio)propionate | E-3-MTP | Pineapple, Metallic, Ripe fruit | ~5,000 |

| Sulfanyl Ester | Methyl 2-(methylthio)acetate | M-2-MTA | Cooked potato, Earthy, Fruity | ~50,000 |

Biogenesis and Metabolic Pathways

Understanding the origin of these compounds is critical for controlling their concentration during fermentation or processing.[2]

2.1. Volatile Thiols: The Cysteine Conjugate Pathway

Unlike esters formed de novo, volatile thiols in fermented products (wine, beer) largely originate from odorless, non-volatile precursors present in the raw material (grapes, malt).

-

Precursors: Cysteine-S-conjugates (Cys-3MH) and Glutathione-S-conjugates (Glut-3MH).[1][3]

-

Mechanism: During fermentation, yeast (e.g., S. cerevisiae) β-lyase enzymes (encoded by genes like IRC7) cleave the C-S bond, releasing the free volatile thiol.

2.2. Sulfanyl Esters: Methionine Catabolism

Sulfanyl esters typically arise from the degradation of the amino acid L-Methionine via the Ehrlich Pathway .

-

Transamination: Methionine is converted to

-keto- -

Decarboxylation: KMBA is decarboxylated to Methional (cooked potato aroma).[4]

-

Divergence:

Figure 1: Biogenic Pathways of Organosulfur Aroma Compounds

Caption: Divergent biosynthetic origins: Thiols via precursor cleavage (blue) vs. Sulfanyl Esters via Methionine catabolism (green).[1]

Analytical Methodologies: The Derivatization Imperative

Direct analysis of thiols is plagued by two issues: oxidation (dimerization to disulfides) and poor ionization in Mass Spectrometry. For drug development professionals, the protocols used here mirror those for stabilizing thiol-containing drugs (e.g., Captopril) or biomarkers (Glutathione) in plasma.

3.1. The Strategy: Derivatization

To "freeze" the thiol status and improve sensitivity, we employ derivatization agents that react specifically with the free -SH group.

-

4,4'-Dithiodipyridine (DTDP):

-

Ethyl Propiolate (ETP):

-

p-Hydroxymercuribenzoate (p-HMB):

3.2. Instrumental Platform: LC-MS/MS vs. GC-SCD [1]

-

LC-MS/MS (Liquid Chromatography - Tandem Mass Spec): The gold standard for derivatized thiols.[1] High sensitivity (low ng/L), minimal thermal degradation.

-

GC-SCD (Sulfur Chemiluminescence Detector): Excellent for volatile sulfanyl esters and underivatized thiols, but requires rigorous inert pathways to prevent on-column oxidation.[1]

Figure 2: High-Sensitivity Analytical Workflow (DTDP Method)

Caption: Validated workflow for trace thiol analysis using DTDP derivatization to prevent oxidation artifacts.

Chemical Stability & Reactivity

For both food stability and drug formulation, the reactivity of the thiol group is the limiting factor.

-

Oxidation: In the presence of transition metals (

, -

Quinone Addition: In plant matrices, polyphenol oxidase (PPO) generates quinones. Thiols react via Michael addition to form Thiol-Quinone Adducts .[1] This effectively "strips" the aroma from the product and is irreversible.

Figure 3: Thiol Degradation Pathways

Caption: Major loss pathways: Reversible oxidation to disulfides vs. irreversible loss via quinone trapping.[1]

Detailed Protocol: DTDP-Based Quantification of Volatile Thiols

Objective: Quantification of 3-MH and 3-MHA in complex aqueous matrices (e.g., wine or fruit juice) with a Limit of Quantitation (LOQ) < 5 ng/L.

Reagents:

-

Derivatizing Agent: 4,4'-dithiodipyridine (DTDP), 10 mM in methanol.

-

Internal Standard: Deuterated 3-MH (

-3MH). -

Buffer: EDTA (5 mM) / Ascorbic Acid (10 mM) solution (to chelate metals and prevent pre-derivatization oxidation).

Step-by-Step Procedure:

-

Sample Preparation:

-

Aliquot 50 mL of sample into a centrifuge tube.

-

Immediately add 50 µL of Internal Standard solution.

-

Add 1 mL of EDTA/Ascorbic Acid buffer to inhibit enzymatic oxidation.

-

-

Derivatization:

-

Add 500 µL of DTDP solution.

-

Adjust pH to 7.0 ± 0.2 using NaOH (1M). Note: The reaction is pH-dependent; pH 7 optimizes the nucleophilic attack of the thiolate ion.

-

Incubate at room temperature for 20 minutes.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (500 mg) with Methanol (5 mL) followed by Water (5 mL).

-

Load the derivatized sample at a flow rate of ~2 mL/min.

-

Wash with 5 mL of 10% Methanol/Water.

-

Elute analytes with 3 mL of pure Methanol.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes.

-

Detection: Electrospray Ionization (ESI) in Positive Mode.

-

MRM Transitions: Monitor the specific mass shift corresponding to the pyridine-thiol moiety addition.

-

Self-Validation Check:

-

Linearity:

over 10–5000 ng/L range.[1] -

Recovery: Spike samples at 100 ng/L; acceptable recovery is 85–115%.[1]

-

Stability:[1][3] Derivatized samples are stable for 48 hours at 4°C (unlike free thiols).

References

-

Roland, A., et al. (2011).[10] Flavor chemistry of wine volatile thiols.[3] Chemical Reviews. Link

-

Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and HPLC-MS/MS. Analytical Chemistry.[9] Link

-

Perpète, P., et al. (2006). Methionine catabolism in Saccharomyces cerevisiae. FEMS Yeast Research. Link

-

Vichi, S., et al. (2015). Analysis of volatile thiols in alcoholic beverages by simultaneous derivatization/extraction and LC-HRMS. Food Chemistry.[2][3][7][8][9][12] Link

-

Gonda, I., et al. (2013). Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit.[13] The Plant Journal. Link

Sources

- 1. Showing Compound Methyl 2-(methylthio)acetate (FDB014356) - FooDB [foodb.ca]

- 2. escarpmentlabs.com [escarpmentlabs.com]

- 3. Vine nitrogen status and volatile thiols and their precursors from plot to transcriptome level - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory Networks Governing Methionine Catabolism into Volatile Organic Sulfur-Containing Compounds in Clonostachys rosea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]

- 7. methyl 2-(methyl thio) acetate, 16630-66-3 [thegoodscentscompany.com]

- 8. ethyl methyl mercaptopropionate, 13327-56-5 [thegoodscentscompany.com]

- 9. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hort [journals.ashs.org]

- 12. mdpi.com [mdpi.com]

- 13. Catabolism of L-methionine in the formation of sulfur and other volatiles in melon (Cucumis melo L.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimization and Validation of HS-SPME for Methyl 4-(methylthio)butanoate Quantification

Introduction & Chemical Context

Methyl 4-(methylthio)butanoate is a volatile thioether ester widely recognized in flavor chemistry for its distinct sensory profile, ranging from "fruity/cheesy" at low concentrations (characteristic of certain melons and surface-ripened cheeses like Limburger) to "sulfurous/cabbage-like" at higher concentrations.

Critical Nomenclature Note: While sometimes referred to as "Methyl 4-sulfanylbutanoate," this molecule is a thioether (

Why HS-SPME?

Traditional liquid-liquid extraction (LLE) often results in solvent co-elution and loss of highly volatile sulfur compounds (VSCs). Headspace SPME (HS-SPME) is the superior choice for this analyte because:

-

Matrix Isolation: It separates the volatile ester from complex non-volatile matrices (e.g., fats in cheese, sugars in wine).

-

Sensitivity: It provides pre-concentration factors of

to -

Solvent-Free: Eliminates the use of solvents like dichloromethane, which can obscure early-eluting sulfur peaks.

Experimental Design: The Causality of Choice

Fiber Selection: The Tri-Phase Advantage

For Methyl 4-(methylthio)butanoate, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm) is the recommended standard.

-

Mechanism: This "Grey" fiber combines three retention mechanisms.

-

PDMS (Liquid phase): Retains the non-polar ester backbone.

-

DVB (Adsorbent): Traps larger volatiles and aromatics.

-

Carboxen (Adsorbent): Critical for retaining the small, sulfur-containing fragment.

-

-

Alternative: A CAR/PDMS (Black) fiber is a viable alternative if maximum sensitivity for only small VSCs is required, but it may show displacement effects (competition) if the sample matrix contains high concentrations of larger terpenes or alcohols.

Thermodynamics & Matrix Modification

-

Salting Out (Ionic Strength): The addition of NaCl (saturation or

) decreases the solubility of organic volatiles in the aqueous phase, significantly increasing the partition coefficient ( -

Incubation Temperature: A range of 40°C – 60°C is optimal.

-

< 40°C: Equilibration is too slow.

-

60°C: Risk of matrix degradation (Maillard reactions in food samples) or desorption of highly volatile interferences.

-

-

pH Control: Maintain pH 4.0–6.0. Extreme high pH can hydrolyze the ester; extreme low pH can alter the matrix ionic strength unpredictably.

Detailed Protocol

Materials & Reagents

-

Internal Standard (IS): Methyl thioacetate (CAS 1534-08-3) or Ethyl methyl sulfide. Note: Deuterated standards are preferred if available.

-

Matrix Modifier: Sodium Chloride (NaCl), analytical grade, baked at 400°C to remove organics.

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/Silicone septa.

Sample Preparation Workflow

| Step | Action | Technical Rationale |

| 1 | Weighing | Weigh 2.0 g (solid/semi-solid) or pipet 5.0 mL (liquid) sample into a 20 mL vial. |

| 2 | Salting Out | Add 1.5 g NaCl (for 5mL liquid) or 3 mL saturated NaCl solution (for solids). |

| 3 | IS Addition | Add 5 µL of Internal Standard solution (e.g., 10 ppm in Methanol). |

| 4 | Sealing | Immediately cap with PTFE/Silicone septum. Vortex for 30s. |

SPME Automated Method (e.g., PAL System)

-

Incubation: 10 minutes at 50°C with agitation (500 rpm).

-

Why: Ensures the headspace concentration reaches equilibrium with the sample.

-

-

Extraction: Insert DVB/CAR/PDMS fiber into headspace. Extract for 30 minutes at 50°C .

-

Why: Carboxen is a microporous adsorbent; it requires sufficient time for analytes to diffuse into the pores.

-

-

Desorption: Insert fiber into GC inlet. Desorb for 3 minutes at 250°C (Splitless mode).

-

Why: High temp ensures complete release of sulfur compounds from the active Carboxen sites, preventing carryover.

-

GC-MS Configuration

| Parameter | Setting |

| Column | DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet | 250°C, Splitless (Purge on @ 1.0 min) |

| Liner | SPME-specific liner (0.75mm ID) to minimize band broadening. |

| Oven Program | 40°C (hold 2 min) |

| Transfer Line | 250°C |

| MS Source | 230°C (EI mode, 70 eV) |

| Acquisition | SIM Mode (Selected Ion Monitoring) for quantitation. |

Target Ions for SIM:

-

Quant Ion: m/z 61 (Base peak,

fragment) -

Qual Ions: m/z 148 (Molecular Ion), m/z 75, m/z 47.

Visualization of the Workflow

The following diagram illustrates the competitive adsorption mechanism and the analytical workflow.

Caption: Schematic of the HS-SPME thermodynamic process, highlighting the role of salt and competitive adsorption on the tri-phase fiber.

Validation & Quality Control

To ensure the protocol is self-validating, perform the following checks:

Linearity and Range

Prepare a calibration curve in a "model matrix" (e.g., 12% ethanol/water for wine, or deodorized oil/water emulsion for cheese) rather than pure solvent. Matrix matching is crucial for SPME.

-

Target Range: 1 µg/L to 500 µg/L (ppb).

-

Acceptance:

.

Carryover Check

Sulfur compounds stick to metal surfaces.

-

Test: Run a blank fiber injection immediately after the highest calibration standard.

-

Remediation: If carryover > 1%, increase desorption time to 5-10 minutes or bake the fiber at 260°C for 30 mins.

Fiber Competition (Displacement)

If analyzing samples with high ethanol or terpene content, the Carboxen sites may saturate.

-

Validation: Spike the sample with a known amount of analyte.[1] If recovery is < 80% compared to a water blank, dilute the sample (e.g., 1:10) to relieve fiber saturation.

References

-

Fedrizzi, B., et al. (2007). Concurrent quantification of light and heavy sulphur volatiles in wine by headspace solid-phase microextraction coupled with gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry.

-

Mestres, M., et al. (1999). Headspace solid-phase microextraction of sulphides and disulphides using Carboxen-polydimethylsiloxane fibers in the analysis of wine aroma. Journal of Chromatography A.

-

Sigma-Aldrich (Supelco). Solid Phase Microextraction (SPME) Troubleshooting Guide.

-

National Institute of Standards and Technology (NIST). Methyl 4-(methylthio)butanoate Mass Spectrum. NIST Chemistry WebBook, SRD 69.

Sources

Application Notes and Protocols for the Extraction of Volatile Sulfur Compounds from Wine Matrices

Introduction: The Double-Edged Sword of Sulfur in Wine Aroma

Volatile sulfur compounds (VSCs) represent a class of molecules that wield a profound influence on the sensory profile of wine. Their impact is remarkably concentration-dependent; at low levels, they can contribute desirable complex aromas such as passion fruit, grapefruit, and roasted coffee, while at higher concentrations, they are responsible for offensive off-odors reminiscent of rotten eggs, cooked cabbage, or garlic.[1] The challenge for winemakers and researchers lies in understanding and controlling the formation and concentration of these potent odorants.[2] Accurate quantification of VSCs is therefore paramount, yet their analysis is notoriously difficult due to their low concentrations (often at ng/L levels), high volatility, and the chemical complexity of the wine matrix itself.[3][4]

This document provides a comprehensive guide to the extraction of VSCs from wine for analytical purposes. It is designed for researchers, scientists, and quality control professionals in the wine industry and related fields. We will delve into the theoretical underpinnings of the most effective extraction techniques, provide detailed, field-proven protocols, and offer insights into the critical choices that ensure data integrity and trustworthiness.

Navigating the Wine Matrix: A Key Challenge

The wine matrix is a complex aqueous solution of ethanol, sugars, organic acids, phenols, and other non-volatile components.[5] This matrix significantly influences the partitioning of volatile compounds between the liquid and headspace, a phenomenon known as the "matrix effect".[6][7] Ethanol, in particular, has a pronounced effect, with studies showing a sharp decrease in the detectability of VSCs even at low concentrations.[3][8] Therefore, a primary consideration in method development is the mitigation of these matrix effects to ensure accurate and reproducible quantification. Common strategies include sample dilution and the use of appropriate internal standards.[3]

Core Extraction Techniques for Volatile Sulfur Compounds

The choice of extraction technique is critical and depends on the specific VSCs of interest, the desired sensitivity, and the available instrumentation. The most common and effective methods are headspace techniques, which minimize matrix interference by analyzing the vapor phase above the wine sample.[9][10]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, convenient, and widely used technique for the extraction of volatile and semi-volatile compounds.[11] It relies on the partitioning of analytes from the sample headspace onto a coated fiber, followed by thermal desorption into a gas chromatograph (GC).[9]

Principle of Operation: A fused silica fiber coated with a stationary phase is exposed to the headspace of the wine sample. VSCs partition between the wine, the headspace, and the fiber coating until equilibrium is reached. The fiber is then withdrawn and inserted into the hot injector of a GC, where the trapped analytes are thermally desorbed and transferred to the analytical column.

Causality Behind Experimental Choices:

-

Fiber Coating: The choice of fiber coating is crucial for selective and efficient extraction. For the broad range of VSCs found in wine, a fiber with a combination of adsorbents is often preferred. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a popular choice due to its ability to trap a wide range of analytes with varying polarities and molecular weights.[3][12]

-

Extraction Time and Temperature: These parameters are optimized to ensure that equilibrium is reached for the target analytes without promoting artifact formation. Higher temperatures increase the vapor pressure of the analytes, facilitating their transfer to the headspace, but can also lead to the degradation of thermally labile compounds.

-

Sample Dilution and Salt Addition: Diluting the wine sample with water (e.g., to 2.5-5% v/v ethanol) is a common strategy to reduce the matrix effect caused by ethanol.[3] The addition of salt (e.g., NaCl) increases the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace, a phenomenon known as the "salting-out" effect.[3]

Experimental Workflow Diagram:

Caption: Workflow for VSC analysis using HS-SPME.

Detailed Protocol for HS-SPME:

-

Sample Preparation:

-

Pipette 5 mL of wine into a 20 mL headspace vial.

-

Add an appropriate internal standard solution (e.g., thiophene).[3]

-

Add 5 mL of deionized water to dilute the sample.

-

Add 2 g of NaCl to the vial.

-

Immediately seal the vial with a PTFE-faced silicone septum.

-

-

Extraction:

-

Place the vial in a heating block or water bath equipped with a magnetic stirrer.

-

Incubate the sample at 40°C for 10 minutes with constant agitation (e.g., 500 rpm) to allow for equilibration between the liquid and headspace phases.

-

Expose a preconditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

-

Desorption and Analysis:

-

Retract the fiber into the needle and immediately insert it into the heated injector of the GC.

-

Desorb the analytes for 5 minutes at 250°C in splitless mode.

-

Start the GC run for the separation and detection of the VSCs.

-

Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample.[13]

Principle of Operation: The coated stir bar is placed in the wine sample and stirred for a defined period. Analytes partition from the sample into the PDMS coating. After extraction, the stir bar is removed, rinsed, dried, and then thermally desorbed in a dedicated unit connected to a GC.

Causality Behind Experimental Choices:

-

Coating Material: PDMS is a non-polar stationary phase, making it suitable for the extraction of a wide range of volatile and semi-volatile compounds. For more polar compounds, stir bars with other coatings are available.[14]

-

Extraction Time and Stirring Speed: Longer extraction times and higher stirring speeds generally lead to higher analyte recovery, but these parameters need to be optimized to avoid excessively long analysis times and potential sample degradation.

-

Sample pH: The pH of the wine can influence the extraction efficiency of certain VSCs, particularly thiols. Adjusting the pH may be necessary for optimal recovery of specific compounds.

Experimental Workflow Diagram:

Caption: Workflow for VSC analysis using SBSE.

Detailed Protocol for SBSE:

-

Sample Preparation:

-

Place 10 mL of wine into a 20 mL vial.

-

Add an appropriate internal standard.

-

Add a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness).

-

-

Extraction:

-

Stir the sample at 1000 rpm for 60 minutes at room temperature.[15]

-

-

Stir Bar Removal and Cleanup:

-

Remove the stir bar with clean forceps.

-

Rinse the stir bar with a small amount of deionized water.

-

Gently dry the stir bar with a lint-free tissue.

-

-

Thermal Desorption and Analysis:

-

Place the stir bar in a thermal desorption tube.

-

Transfer the tube to the thermal desorption unit coupled to the GC-MS.

-

Desorb the analytes (e.g., from 40°C to 250°C at 60°C/min, hold for 5 min).

-

Cryofocus the desorbed analytes at a low temperature (e.g., -10°C) before injection into the GC column.

-

Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a specialized distillation technique used to isolate volatile compounds from complex matrices under high vacuum and at low temperatures.[16] It is particularly well-suited for the analysis of thermally labile compounds and for obtaining a comprehensive volatile profile.[17]

Principle of Operation: The wine sample, mixed with a solvent, is introduced into a vacuum chamber. The high vacuum allows for the distillation of volatile compounds at low temperatures (typically 40-50°C), preventing thermal degradation and artifact formation.[16] The distillate is collected in a cooled trap.

Causality Behind Experimental Choices:

-

Solvent Choice: A low-boiling-point solvent that is immiscible with water, such as dichloromethane, is typically used to assist in the extraction and subsequent concentration steps.

-

Vacuum and Temperature: The combination of high vacuum and low temperature is the cornerstone of the SAFE technique, ensuring the gentle isolation of volatile compounds.

-

Post-Extraction Concentration: The collected distillate is typically concentrated using a gentle stream of nitrogen to remove the solvent and enrich the analytes before GC analysis.

Experimental Workflow Diagram:

Caption: Workflow for VSC analysis using SAFE.

Detailed Protocol for SAFE:

-

Sample Preparation:

-

Mix 100 mL of wine with 50 mL of dichloromethane in the SAFE apparatus sample flask.

-

Add an appropriate internal standard.

-

-

Distillation:

-

Apply a high vacuum (approximately 10^-5 mbar) to the SAFE apparatus.

-

Gently heat the sample flask to 40°C.

-

Cool the collection traps with liquid nitrogen.

-

Allow the distillation to proceed for 1-2 hours.

-

-

Extract Concentration:

-

Thaw the collection traps and transfer the distillate to a concentration tube.

-

Dry the extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen.

-

-

Analysis:

-

Inject an aliquot of the concentrated extract into the GC for analysis.

-

Derivatization of Thiols: Enhancing Detectability

For the analysis of certain thiols (mercaptans), derivatization may be necessary to improve their chromatographic properties and detection sensitivity.[18] Silylation is a common derivatization technique where an active hydrogen in the thiol group is replaced by a non-polar trimethylsilyl (TMS) group.[19][20] This increases the volatility and thermal stability of the compound.[18]

Analytical Finish: The Power of Selective Detection

The choice of detector for the GC analysis of VSCs is critical for achieving the required sensitivity and selectivity.

-

Sulfur Chemiluminescence Detector (SCD): The SCD is highly specific for sulfur-containing compounds and provides an equimolar response, meaning the signal is directly proportional to the number of sulfur atoms in the molecule.[21][22][23] This makes it an excellent choice for the quantitative analysis of VSCs without interference from other co-eluting compounds.[24]

-

Mass Spectrometry (MS): MS provides structural information, allowing for the positive identification of compounds. When coupled with comprehensive two-dimensional gas chromatography (GCxGC-TOFMS), it offers exceptional separation power and sensitivity for the analysis of complex volatile profiles.[25][26][27]

Data Presentation: A Comparative Overview of Extraction Techniques

| Feature | HS-SPME | SBSE | SAFE |

| Principle | Headspace adsorption | Liquid-phase sorption | Vacuum distillation |

| Sample Volume | Small (5-10 mL) | Small to moderate (10-50 mL) | Large (100-500 mL) |

| Solvent Use | Solvent-free | Solvent-free | Requires solvent |

| Sensitivity | Good | Excellent | Excellent |

| Throughput | High (amenable to automation) | Moderate | Low |

| Selectivity | Dependent on fiber coating | Dependent on coating | Less selective |

| Artifact Formation | Low risk | Low risk | Very low risk |

| Best Suited For | Routine screening, quantitative analysis of target VSCs | Trace analysis, discovery of novel VSCs | Comprehensive volatile profiling, analysis of thermally labile compounds |

Conclusion: A Validated Approach to VSC Analysis

The accurate measurement of volatile sulfur compounds in wine is a challenging but essential task for quality control and research. The extraction techniques and protocols outlined in this guide provide a robust framework for achieving reliable and reproducible results. By understanding the principles behind each method and carefully considering the experimental parameters, researchers can confidently navigate the complexities of the wine matrix and gain valuable insights into the chemistry of wine aroma. The implementation of a self-validating system, including the use of appropriate internal standards and quality control samples, is crucial for ensuring the trustworthiness of the data generated.

References

-

A.L. Robinson, P.K. Boss, H. Heymann, P.S. Solomon, R.D. Trengove. Development of a sensitive non-targeted method for characterizing the wine volatile profile using headspace solid-phase microextraction comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry. J. Chromatogr. A2011 , 1218, 504–517. [Link]

-

H.S. Al-Rehaily, A.J. Al-Howiriny, M.A. Al-Sohaibani, M.S. Ahmad. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. Saudi J. Biol. Sci.2021 , 28, 1618-1625. [Link]

-

The Australian Wine Research Institute. Removal of volatile sulfur compounds. [Link]

-

J.D. Hixson, M.A. Drake, K.L. Wilkinson. Comprehensive Study of Volatile Compounds in Two Australian Rosé Wines: Aroma Extract Dilution Analysis (AEDA) of Extracts Prepared Using Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Extraction (HS-SPE). J. Agric. Food Chem.2021 , 69, 1051-1061. [Link]

-

M.A. Pozo-Bayón, E. Moreno-Arribas. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Foods2020 , 9, 1296. [Link]

-

A. Lonvaud-Funel. New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging. Beverages2022 , 8, 20. [Link]

-

P. Rubio-Bretón, E. P. Pérez-Álvarez, T. Garde-Cerdán. Optimization and comparison of stir bar sorptive extraction and multi-stir bar sorptive extraction for the analysis of volatile compounds in grape must. LWT2022 , 169, 114013. [Link]

-

Nanaimo Winemakers.org. Understanding and eliminating sulfur- related aroma defects in wine. [Link]

-

M. M. K. Woźniak, M. Wretowska, D. R. de la Ossa, J. Giełżecka-Kocurek, K. J. Grembecka. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules2020 , 25, 1256. [Link]

-

D. A. C. B. S. Harrison, M. C. Qian. Progress on Volatile Sulfur Compound Analysis in Wine. J. Agric. Food Chem.2011 , 59, 8349-8359. [Link]

-

E. J. De-la-fuente-blanco, M. A. Sáenz-Navajas, V. Ferreira. Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. J. Agric. Food Chem.2010 , 58, 10069-10076. [Link]

-

F. Tat, G. Montevecchi, F. Masino, A. Antonelli, M. A. Becchi, A. Ricci. Occurrence and Analysis of Sulfur Compounds in Wine. Foods2021 , 10, 124. [Link]

-

R. M. Callejón, R. M. Pérez, A. M. Troncoso, M. L. Morales. The effect of wine matrix on the initial release of volatile compounds and their evolution in the headspace. Food Chem.2022 , 384, 132512. [Link]

-

Organomation. Understanding Solvent-Assisted Flavor Evaporation (SAFE). [Link]

-

M. C. Qian, C. R. Davis. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. J. Chromatogr. A2019 , 1603, 168-175. [Link]

-

M. A. Pozo-Bayón, E. Moreno-Arribas. Headspace solid-phase microextraction for wine volatile analysis. In Wine Analysis. Humana Press, New York, NY, 2012 , pp. 119-132. [Link]

-

M. C. S. de la Ossa, M. L. M. Pérez-Serradilla, M. L. M. de Castro. Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Molecules2021 , 26, 337. [Link]

-

S. M. Rocha, V. I. Sevindik, R. Perestrelo, J. S. Câmara. Comprehensive Two-Dimensional Gas Chromatography with a TOF MS Detector—An Effective Tool to Trace the Signature of Grape Varieties. Separations2024 , 11, 124. [Link]

-

E. J. De-la-fuente-blanco, M. A. Sáenz-Navajas, V. Ferreira. Selective Determination of Volatile Sulfur Compounds in Wine by Gas Chromatography with Sulfur Chemiluminescence Detection. ResearchGate. [Link]

-

Y. Zhang, Y. Wang, D. D. Wang, Y. J. Wang, X. Q. Chen. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment. J. Vis. Exp.2023 , (195), e65313. [Link]

-

M. Mestres, O. Busto, J. Guasch. Application of headspace solid-phase microextraction to the determination of sulphur compounds with low volatility in wines. J. Chromatogr. A2002 , 945, 211-219. [Link]

-

R. M. Callejón, R. M. Pérez, A. M. Troncoso, M. L. Morales. The remarkable effects of the non-volatile matrix of wine on the release of volatile compounds evaluated by analysing their release to the headspaces. OENO One2024 , 58, 1-13. [Link]

-

K. Nakashima, K. Akiyama, K. Hamai, S. A. A. T. Nakashima. Derivatization of thiol-containing compounds. J. Chromatogr. B Biomed. Sci. Appl.1998 , 717, 227-243. [Link]

-

M. M. K. Woźniak, M. Wretowska, D. R. de la Ossa, J. Giełżecka-Kocurek, K. J. Grembecka. Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. Molecules2021 , 26, 4141. [Link]

-

E. J. De-la-fuente-blanco, M. A. Sáenz-Navajas, V. Ferreira. Selective determination of volatile sulfur compounds in wine by gas chromatography with sulfur chemiluminescence detection. J. Agric. Food Chem.2010 , 58, 10069-10076. [Link]

-

T. D. Schug, M. Schug, W. Voelter. Development of the Automated Solvent-Assisted Flavor Evaporation and its Application to the Identification of the Key Odorants. mediaTUM. [Link]

-

C. Wang, Y. Liu, Y. Fan, X. Li, Y. Liu, C. Duan, G. Yan. Analysis of Volatile Organic Compounds in Wines from Vitis amurensis Varieties in Xinjiang, China. Foods2022 , 11, 1944. [Link]

-

R. M. Callejón, R. M. Pérez, A. M. Troncoso, M. L. Morales. Study of relations between wine matrices and released volatile compounds. ResearchGate. [Link]

-

J.D. Hixson, M.A. Drake, K.L. Wilkinson. Comprehensive Study of Volatile Compounds in Two Australian Rosé Wines: Aroma Extract Dilution Analysis (AEDA) of Extracts Prepared Using Solvent-Assisted Flavor Evaporation (SAFE) or Headspace Solid-Phase Extraction (HS-SPE). ResearchGate. [Link]

-

C. M. Kalua, P. K. Boss. Interactions between wine volatile compounds and grape and wine matrix components influence aroma compound headspace partitioning. J. Agric. Food Chem.2009 , 57, 10441-10450. [Link]

-

D. Elpa, A. M. P. de la Ossa, M. L. M. Pérez-Serradilla, M. L. M. de Castro. NEW STIR BAR SORPTIVE EXTRACTION (SBSE) METHOD FOR THE ANALYSIS OF MEDIUM-LEVEL VOLATILE THIOLS IN WINE. Infowine. [Link]

-

A. de Villiers, T. Tredoux, J. Vestner, H. H. Nieuwoudt, M. du Toit. Characterisation of volatile components of Pinotage wines using comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC × GC–TOFMS). ResearchGate. [Link]

-

Chemistry LibreTexts. Derivatization. [Link]

-

M. Mestres, O. Busto, J. Guasch. Analysis of organic sulfur compounds in wine aroma. J. Chromatogr. A2000 , 881, 569-581. [Link]

-

V. Ferreira, M. A. Pozo-Bayón, J. Cacho. Effects of the Nonvolatile Matrix on the Aroma Perception of Wine. J. Agric. Food Chem.2010 , 58, 4835-4841. [Link]

-

Agilent. Agilent Model 355Sulfur Chemiluminescence Detector (SCD): Wine Samples. [Link]

-

R. M. Callejón, A. M. Troncoso, M. L. Morales. Stir bar sorptive extraction for the determination of volatile compounds in oak-aged wines. J. Chromatogr. A2008 , 1198-1199, 136-143. [Link]

-

D. Cozzolino. The analysis of grapes, wine, and other alcoholic beverages by infrared spectroscopy. Appl. Spectrosc. Rev.2010 , 45, 458-484. [Link]

-

R. M. Callejón, A. M. Troncoso, M. L. Morales. Optimisation of stir bar sorptive extraction for the analysis of volatile phenols in wines. J. Chromatogr. A2003 , 1012, 165-171. [Link]

-

Phenomenex. Derivatization for Gas Chromatography. [Link]

-

Agilent Technologies. Sulfur Chemiluminescence Detectors for Gas Chromatography. [Link]

-

S. M. Rocha, V. I. Sevindik, R. Perestrelo, J. S. Câmara. Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry of monoterpenoids as a powerful tool for grape origin traceability. J. Chromatogr. A2007 , 1161, 292-299. [Link]

-

Y. He, H. H. Jeleń. Comprehensive two dimensional gas chromatography – Time of flight mass spectrometry (GC×GC-TOFMS) for the investigation of botanical origin of raw spirits. Food Chem.2025 , 464, 139418. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gencowinemakers.com [gencowinemakers.com]

- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ives-openscience.eu [ives-openscience.eu]

- 6. Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interactions between wine volatile compounds and grape and wine matrix components influence aroma compound headspace partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. air.unimi.it [air.unimi.it]

- 11. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of headspace solid-phase microextraction to the determination of sulphur compounds with low volatility in wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. infowine.com [infowine.com]

- 15. Stir bar sorptive extraction for the determination of volatile compounds in oak-aged wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. organomation.com [organomation.com]

- 17. Tea Aroma Analysis Based on Solvent-Assisted Flavor Evaporation Enrichment [jove.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

- 21. pubs.acs.org [pubs.acs.org]